1-(2-Bromoethyl)-2,4-dichlorobenzene

Catalog No.
S728588
CAS No.
108649-59-8
M.F
C8H7BrCl2
M. Wt
253.95 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(2-Bromoethyl)-2,4-dichlorobenzene

CAS Number

108649-59-8

Product Name

1-(2-Bromoethyl)-2,4-dichlorobenzene

IUPAC Name

1-(2-bromoethyl)-2,4-dichlorobenzene

Molecular Formula

C8H7BrCl2

Molecular Weight

253.95 g/mol

InChI

InChI=1S/C8H7BrCl2/c9-4-3-6-1-2-7(10)5-8(6)11/h1-2,5H,3-4H2

InChI Key

BJTSTVKJPXWNIY-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1Cl)Cl)CCBr

Synonyms

2,4-Dichlorophenethyl broMide 96%

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)CCBr

Application in Pharmaceutical Synthesis

Specific Scientific Field: The specific scientific field for this application is Pharmaceutical Synthesis .

Summary of the Application: “1-(2-Bromoethyl)-2,4-dichlorobenzene” plays a crucial role in pharmaceutical synthesis, particularly in the creation of antimicrobial agents . It is used as a reactant to synthesize small β-peptidomimetics, which are molecular structures mimicking the function of natural peptides .

Methods of Application or Experimental Procedures: The synthesis involved reacting methyl cyanoacetate with “1-(2-Bromoethyl)-2,4-dichlorobenzene” in the presence of sodium methoxide in methanol . This reaction yielded Methyl α-cyano-α-(2-phenylethyl)benzenebutanoate with a high yield of 98% . The resulting compound served as a key intermediate in the production of β-peptidomimetics .

Results or Outcomes Obtained: These β-peptidomimetics were designed based on a pharmacophore model derived from short cationic antimicrobial peptides . They possessed a net positive charge and an amphipathic structure, consisting of lipophilic β2,2-amino acid coupled with a C-terminal L-arginine amide residue . By varying the lipophilic side-chains, researchers obtained a series of potent β-peptidomimetics with high enzymic stability and low toxicity against human erythrocytes .

Application in Fragrance Industry

Specific Scientific Field: The specific scientific field for this application is the Fragrance Industry .

Summary of the Application: “1-(2-Bromoethyl)-2,4-dichlorobenzene” finds applications in the fragrance industry. It is utilized in the creation of unique and appealing scents in perfumes, colognes, and other personal care products .

Methods of Application or Experimental Procedures: The exact methods of application or experimental procedures in the fragrance industry are proprietary and vary between different manufacturers. It generally involves the careful blending of “1-(2-bromoethyl)-2,4-dichlorobenzene” with other aromatic compounds to create a desired scent .

Results or Outcomes Obtained: The outcomes obtained are unique and appealing scents used in perfumes, colognes, and other personal care products .

Application in Fine Chemicals Production

Specific Scientific Field: The specific scientific field for this application is the Production of Fine Chemicals .

Summary of the Application: “1-(2-Bromoethyl)-2,4-dichlorobenzene” is also employed in the production of fine chemicals. These chemicals are utilized in a wide range of applications, including specialty coatings, polymers, and additives .

Methods of Application or Experimental Procedures: The methods of application or experimental procedures in the production of fine chemicals involve using “1-(2-Bromoethyl)-2,4-dichlorobenzene” as a starting material or intermediate in various chemical reactions .

Results or Outcomes Obtained: The outcomes obtained are various fine chemicals used in a wide range of applications, including specialty coatings, polymers, and additives .

Application in Polymer Industry

Specific Scientific Field: The specific scientific field for this application is the Polymer Industry .

Summary of the Application: “1-(2-Bromoethyl)-2,4-dichlorobenzene” is used in the polymer industry as a building block for the synthesis of various polymers . These polymers find applications in a wide range of industries, including automotive, electronics, and packaging .

Methods of Application or Experimental Procedures: The methods of application or experimental procedures in the polymer industry involve using “1-(2-Bromoethyl)-2,4-dichlorobenzene” as a starting material or intermediate in various polymerization reactions .

Results or Outcomes Obtained: The outcomes obtained are various polymers used in a wide range of applications, including automotive, electronics, and packaging .

Application in Specialty Coatings

Specific Scientific Field: The specific scientific field for this application is the Production of Specialty Coatings .

Summary of the Application: “1-(2-Bromoethyl)-2,4-dichlorobenzene” is also employed in the production of specialty coatings . These coatings are utilized in a wide range of applications, including corrosion protection, heat resistance, and decorative purposes .

Methods of Application or Experimental Procedures: The methods of application or experimental procedures in the production of specialty coatings involve using “1-(2-Bromoethyl)-2,4-dichlorobenzene” as a starting material or intermediate in various chemical reactions .

Results or Outcomes Obtained: The outcomes obtained are various specialty coatings used in a wide range of applications, including corrosion protection, heat resistance, and decorative purposes .

Application in Additives Production

Specific Scientific Field: The specific scientific field for this application is the Production of Additives .

Summary of the Application: “1-(2-Bromoethyl)-2,4-dichlorobenzene” is also employed in the production of additives . These additives are utilized in a wide range of applications, including plastics, rubbers, and lubricants .

Methods of Application or Experimental Procedures: The methods of application or experimental procedures in the production of additives involve using “1-(2-Bromoethyl)-2,4-dichlorobenzene” as a starting material or intermediate in various chemical reactions .

Results or Outcomes Obtained: The outcomes obtained are various additives used in a wide range of applications, including plastics, rubbers, and lubricants .

1-(2-Bromoethyl)-2,4-dichlorobenzene is an organic compound categorized as an aromatic halide. Its structure features a benzene ring substituted with a bromoethyl group at the first position and two chlorine atoms at the second and fourth positions. The molecular formula for this compound is C8H7BrCl2C_8H_7BrCl_2, and it has a molecular weight of approximately 253.95 g/mol. The compound exhibits a density of about 1.6 g/cm³ and has a boiling point of approximately 271.6 °C at 760 mmHg .

, including:

  • Substitution Reactions: The bromine atom can be replaced by nucleophiles such as hydroxide ions, resulting in the formation of 1-(2-hydroxyethyl)-2,4-dichlorobenzene.
  • Oxidation Reactions: The ethyl group may be oxidized to yield corresponding carboxylic acids or aldehydes.
  • Reduction Reactions: The compound can be reduced to remove the bromine atom, leading to the formation of 2,4-dichlorotoluene .

Research on 1-(2-bromoethyl)-2,4-dichlorobenzene indicates potential biological activities, particularly in its role as a ligand in biochemical assays. The compound's interactions with various molecular targets suggest it may influence several biochemical pathways, although specific biological effects require further investigation. Its toxicity profile indicates that it poses risks to human health, necessitating careful handling and usage in laboratory settings .

The synthesis of 1-(2-bromoethyl)-2,4-dichlorobenzene can be achieved through several methods:

  • Bromination of 2,4-Dichlorotoluene: This method involves treating 2,4-dichlorotoluene with bromine in the presence of a catalyst such as iron or aluminum bromide under controlled temperatures to ensure selective bromination.
  • Industrial Production: In industrial contexts, large-scale bromination processes are employed using continuous flow reactors to optimize yield and maintain consistent reaction conditions. Advanced catalysts and purification techniques are utilized to produce high-purity compounds suitable for various applications .

1-(2-Bromoethyl)-2,4-dichlorobenzene finds applications across multiple fields:

  • Chemical Industry: It serves as an intermediate in the synthesis of more complex organic molecules.
  • Biological Research: The compound is investigated for its potential effects on biological systems.
  • Pharmaceutical Development: It is explored as a precursor for active pharmaceutical ingredients.
  • Material Science: Utilized in producing specialty chemicals and materials such as polymers and resins .

Studies examining the interactions of 1-(2-bromoethyl)-2,4-dichlorobenzene with various biological systems have highlighted its potential effects on enzyme activity and receptor binding. These interactions can modulate biochemical pathways, though comprehensive studies are necessary to elucidate specific mechanisms and biological implications .

Several compounds exhibit structural similarities to 1-(2-bromoethyl)-2,4-dichlorobenzene. Below is a comparison highlighting their uniqueness:

Compound NameKey FeaturesDifferences
1-(1-Bromoethyl)-2,4-dichlorobenzeneLacks chlorine substituents; different reactivityNo chlorine atoms present
2,4-DichlorotolueneLacks the bromoethyl group; distinct chemical propertiesNo bromoethyl group present
1-(1-Chloroethyl)-2,4-dichlorobenzeneContains chlorine instead of bromine; different reactivityChlorine atom replaces bromine

Uniqueness: The presence of both bromine and chlorine substituents in 1-(2-bromoethyl)-2,4-dichlorobenzene confers distinct chemical reactivity and potential for diverse applications compared to its analogs. Its ability to undergo various

XLogP3

4.2

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H413 (100%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic

Corrosive;Acute Toxic

Wikipedia

2,4-Dichlorophenethyl bromide

Dates

Modify: 2023-09-14

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